Product packaging for 2-(Hydroxymethyl)-6-{[2,3,5-trihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl]oxy}oxane-3,4,5-triol(Cat. No.:CAS No. 102583-47-1)

2-(Hydroxymethyl)-6-{[2,3,5-trihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl]oxy}oxane-3,4,5-triol

Cat. No.: B1352391
CAS No.: 102583-47-1
M. Wt: 513.5 g/mol
InChI Key: QYKWCMVFBWGYRE-UHFFFAOYSA-N
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Description

Validamycin B is a component of the validamycin antibiotic complex produced by Streptomyces hygroscopicus subsp. limoneus . Like the major component, Validamycin A, the validamycins are known for their activity against soil-borne diseases caused by basidiomycete fungi, such as sheath blight in rice plants and black scurf on potatoes . The well-established mode of action for Validamycin A involves the inhibition of trehalase, a key enzyme in fungal energy metabolism . Validamycin A is efficiently transported into fungal cells and hydrolyzed to validoxylamine A, a potent trehalase inhibitor, which disrupts trehalose utilization and reduces pathogenicity . While the specific mechanistic details and research applications of Validamycin B are less documented than those of Validamycin A, it represents an important related analog for comparative biochemical studies. Research into the validamycin complex contributes to understanding the biosynthesis and structure-activity relationships of aminocyclitol antibiotics. This product is provided for research purposes only, offering scientists a high-purity compound to explore its unique properties and potential applications in plant pathology and enzymology. FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures for humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H35NO14 B1352391 2-(Hydroxymethyl)-6-{[2,3,5-trihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl]oxy}oxane-3,4,5-triol CAS No. 102583-47-1

Properties

IUPAC Name

2-(hydroxymethyl)-6-[2,3,5-trihydroxy-6-(hydroxymethyl)-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO14/c22-2-5-1-7(12(27)15(30)10(5)25)21-9-11(26)6(3-23)19(17(32)14(9)29)35-20-18(33)16(31)13(28)8(4-24)34-20/h1,6-33H,2-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKWCMVFBWGYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(C(C(C1NC2C(C(C(C(C2O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Validamycin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036593
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

102583-47-1
Record name Validamycin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102583-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Validamycin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036593
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

132 - 142 °C
Record name Validamycin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036593
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Microbial Production and Biosynthesis of Validamycin B

Producing Organisms and Strain Characterization

The production of the validamycin complex, which includes Validamycin B, is primarily associated with specific strains of the bacterial genus Streptomyces. These filamentous gram-positive bacteria are well-known for producing a wide array of secondary metabolites. nih.gov

Streptomyces hygroscopicus var. limoneus is a key organism known for producing the validamycin antibiotic complex. drugfuture.comgoogle.com This strain, originally isolated from a soil sample in Akashi City, Hyogo Prefecture, Japan, produces a mixture of validamycins (B6595820), including A, B, C, D, E, and F, as well as validoxylamines A and B. drugfuture.comgoogle.comjst.go.jp The production of these compounds, including Validamycin B, occurs through cultivation of the strain under aerobic conditions. google.com Research has detailed the isolation and characterization of Validamycin A and B from the fermentation broth of this organism. drugfuture.com

Another significant producer is Streptomyces hygroscopicus subsp. jinggangensis 5008, which was isolated from the Jinggang Mountain area of China. nih.gov This strain is a major producer of an antifungal antibiotic initially named jinggangmycin, later identified as being identical to validamycin A. nih.govjuniperpublishers.com Much of the modern understanding of the validamycin biosynthetic pathway comes from genetic studies of strain 5008. nih.govjuniperpublishers.comnih.govsjtu.edu.cn The biosynthetic gene clusters for validamycin have been identified in several S. hygroscopicus strains, including S. hygroscopicus 10-22, indicating a shared capability among these related microorganisms. juniperpublishers.comnih.gov

Streptomyces hygroscopicus var. limoneus as Primary Producer

Biosynthetic Pathway Elucidation

The biosynthesis of validamycins has been a subject of extensive research, leading to the identification of the gene cluster and the characterization of key enzymatic steps.

The gene cluster responsible for validamycin biosynthesis has been successfully identified and sequenced from Streptomyces hygroscopicus subsp. jinggangensis 5008. nih.govresearchgate.net A key breakthrough in locating this cluster was the use of a heterologous probe, the acbC gene, from the acarbose (B1664774) biosynthetic gene cluster of Actinoplanes sp. nih.govresearchgate.net Acarbose shares a C7N aminocyclitol moiety (valienamine) with validamycin, suggesting a similar initial biosynthetic step. nih.govnih.gov This probing led to the identification of a homologous gene, valA, within the validamycin cluster. nih.gov

Subsequent research resulted in the sequencing of a 45-kb DNA region from S. hygroscopicus 5008, which was found to contain the complete val gene cluster. nih.gov Deletion of a 30-kb fragment from this cluster was shown to completely abolish validamycin production, confirming its direct role in the biosynthesis of the antibiotic. nih.gov Within this cluster, a set of eight essential genes (valABCGKLMN) was identified as sufficient to produce validamycin when expressed in a heterologous host, S. lividans 1326. nih.govplos.org The formation of Validamycin B specifically is attributed to the action of VldW, an α-ketoglutarate/Fe(II)-dependent dioxygenase, which hydroxylates Validamycin A. ebi.ac.ukgenome.jp

The biosynthesis of validamycins is a multi-step process involving several key intermediates. The pathway begins with a precursor from the pentose (B10789219) phosphate (B84403) pathway, D-sedoheptulose 7-phosphate. nih.govtandfonline.com This is cyclized to form the first C7-cyclitol intermediate, 2-epi-5-epi-valiolone (B1265091). nih.govnih.govnih.gov From this initial cyclitol, the pathway diverges from that of acarbose biosynthesis. nih.gov In the validamycin pathway, 2-epi-5-epi-valiolone is thought to be converted through several steps into key intermediates like valienone (B1250258) and validamine (B1683471) 7-phosphate. sjtu.edu.cnnih.govplos.org The final assembly involves the coupling of these intermediates and glycosylation steps to form the final validamycin structures. nih.gov

Table 1: Key Enzymes in Validamycin Biosynthesis

Gene Protein Function
valA ValA (EEVS) Catalyzes the cyclization of D-sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone. nih.govuniprot.org
valB ValB A sugar nucleotidyltransferase essential for the biosynthesis. nih.govrsc.org
valC ValC A C7-cyclitol kinase that phosphorylates intermediates like valienone and validone (B1261251). nih.govnih.gov

The first committed step in the biosynthesis of validamycin is the cyclization of D-sedoheptulose 7-phosphate to create the C7-cyclitol core. nih.govnih.gov This reaction is catalyzed by the enzyme 2-epi-5-epi-valiolone synthase (EEVS), which is encoded by the valA gene in S. hygroscopicus. nih.govuniprot.org

ValA is a sugar phosphate cyclase that shows significant sequence homology to 3-dehydroquinate (B1236863) synthases (DHQS), such as AroB proteins, which are involved in the shikimate pathway. nih.govacs.org It also shares homology with AcbC, the enzyme that performs the equivalent cyclization step in the biosynthesis of the α-glucosidase inhibitor acarbose in Actinoplanes species. nih.govnih.govebi.ac.uk The function of ValA was confirmed both genetically, where its inactivation stopped validamycin production, and biochemically, by demonstrating that the purified ValA protein, expressed in E. coli, catalyzes the conversion of D-sedoheptulose 7-phosphate into 2-epi-5-epi-valiolone in vitro. nih.govresearchgate.net The crystal structure of ValA reveals a fold and active site organization similar to DHQS, utilizing NAD+ and a divalent metal cation (Zn2+ or Co2+) as cofactors for catalysis. acs.org

Table 2: Chemical Compounds Mentioned

Compound Name
Validamycin A
Validamycin B
Validamycin C
Validamycin D
Validamycin E
Validamycin F
Validoxylamine A
Validoxylamine B
Acarbose
Valienamine (B15573)
D-sedoheptulose 7-phosphate
2-epi-5-epi-valiolone
3-dehydroquinate
Valienone
Validone
Validamine 7-phosphate

Enzymatic Steps and Intermediates in Validamycin Biosynthesis

Phosphorylation Events and Kinase Involvement (e.g., ValC, AcbM)

The biosynthesis of validamycins involves critical phosphorylation steps catalyzed by specific kinases, which activate the cyclitol intermediates for subsequent reactions. While the pathways for validamycin and the related compound acarbose share initial steps, the kinases involved exhibit distinct substrate specificities. researchgate.net

In the validamycin pathway, the kinase ValC is responsible for the ATP-dependent phosphorylation of key cyclitol intermediates. tandfonline.commdpi-res.com Research has demonstrated that ValC specifically phosphorylates valienone and validone to generate their corresponding 7-phosphate derivatives. researchgate.net This is a crucial step, as it is believed that most intermediates in the validamycin biosynthetic pathway are processed in their phosphorylated forms. nih.gov

In contrast, the kinase AcbM from the acarbose biosynthetic pathway phosphorylates 2-epi-5-epi-valiolone, the initial cyclization product. nih.govnih.gov ValC does not act on 2-epi-5-epi-valiolone. This difference in kinase substrate specificity highlights a key divergence between the validamycin and acarbose biosynthetic pathways, despite their shared origins from sedoheptulose (B1238255) 7-phosphate. nih.govnih.gov The presence of ValC (or its homolog vldC) in the validamycin gene cluster points to the essential role of phosphorylated intermediates in the formation of the validamycin core structure.

Table 1: Kinases in Validamycin and Acarbose Biosynthesis

Kinase Gene Organism (Example) Substrate(s) Product(s) Pathway
ValC valC S. hygroscopicus Valienone, Validone Valienone 7-phosphate, Validone 7-phosphate Validamycin researchgate.net

| AcbM | acbM | Actinoplanes sp. | 2-epi-5-epi-valiolone | 2-epi-5-epi-valiolone 7-phosphate | Acarbose nih.govnih.gov |

Epimerization, Dehydration, and Transamination Steps

Following the initial cyclization to form 2-epi-5-epi-valiolone, a series of enzymatic modifications, including epimerization, dehydration, and transamination, construct the core aminocyclitol moieties of validamycin.

Epimerization and Dehydration: The conversion of 2-epi-5-epi-valiolone to valienone is a multi-step process. In S. hygroscopicus, the enzyme ValK, which shows homology to sugar epimerases/dehydratases, is proposed to be a bifunctional enzyme catalyzing both the epimerization at C-2 and the subsequent dehydration between C-5 and C-6 to yield valienone. nih.gov In a related pathway, the enzyme ValD has been identified as a 2-epimerase that converts 2-epi-5-epi-valiolone to 5-epi-valiolone. tandfonline.comnih.gov This intermediate is then likely dehydrated by ValK to produce valienone. tandfonline.com

Reduction and Transamination: Valienone 7-phosphate serves as a key branch point. A portion is reduced by a reductase, such as ValN, to form validone 7-phosphate. nih.gov This keto-intermediate then undergoes transamination. The aminotransferase ValM (or its homolog VldF) catalyzes the transfer of an amino group, likely from glutamate (B1630785), to the keto group of validone 7-phosphate, resulting in the formation of validamine 7-phosphate. nih.gov This transamination step is critical for introducing the nitrogen atom into the cyclitol ring, a defining feature of the aminocyclitol class of compounds.

Hydroxylation of Validamycin A to Validamycin B (e.g., VldW)

The final step in the formation of validamycin B is the direct hydroxylation of validamycin A. nih.govebi.ac.uk This conversion is catalyzed by VldW, an α-ketoglutarate/Fe(II)-dependent dioxygenase. nih.govebi.ac.ukresearchgate.net Biochemical studies have confirmed that VldW regioselectively hydroxylates the C-6′ position of validamycin A to produce validamycin B. nih.gov

The enzyme was identified by cloning the vldW gene from S. hygroscopicus subsp. limoneus. nih.gov In vitro assays using the expressed VldW protein demonstrated its ability to convert validamycin A to its hydroxylated product in the presence of its required co-substrates, α-ketoglutarate and Fe(II). nih.gov This discovery clarified that the hydroxylation is a late-stage modification in the biosynthetic pathway, occurring after the complete assembly and glycosylation of validamycin A. nih.gov Given that validamycin B has lower antifungal activity, inactivation of the vldW gene is a rational strategy for metabolic engineering to increase the yield of the more potent validamycin A. nih.govresearchgate.net

Proposed Biosynthetic Pathways of Validamycin Analogs

The validamycin biosynthetic machinery is capable of producing several analogs in addition to validamycins A and B. The biosynthesis of these analogs often involves branch points from the main validamycin A pathway or the action of tailoring enzymes.

Validamycin G: This analog, which features a hydroxyl group on the valienamine moiety, is of particular interest as its degradation product, valiolamine, is a precursor for the antidiabetic drug voglibose. nih.gov It has been speculated that oxidoreductases within the gene cluster, such as ValE, ValF, or ValJ (a homolog of VldW), might be involved in the hydroxylation events that lead to validamycin G. However, inactivation of vldW did not abolish validamycin A production, suggesting these enzymes are not essential for the main pathway but may be involved in generating such hydroxylated analogs.

Validienamycin and 1,1′-bis-valienamine: Inactivation of the valN gene, which encodes a reductase responsible for reducing the C-5/C-6 double bond, led to the surprising production of two unsaturated analogs: validienamycin and 1,1′-bis-valienamine. google.com This finding revealed that ValN acts on a later intermediate and that its absence shunts the pathway toward these novel structures. google.com

Validoxylamine A: This precursor to validamycin A accumulates when the glycosyltransferase gene, valG, is inactivated. nih.govnih.gov This demonstrates that the final step in validamycin A biosynthesis is the attachment of a glucose moiety to validoxylamine A. An alternative biosynthetic pathway to validoxylamine A has also been identified in Actinosynnema mirum, which utilizes different phosphorylation and epimerization steps compared to the canonical pathway in S. hygroscopicus. nih.gov

Regulation of Validamycin B Biosynthesis

The production of validamycin is a tightly regulated process, influenced by a complex network of regulatory genes and signaling molecules that respond to various environmental and physiological cues, such as nutrient availability and temperature. nih.govfrontiersin.org

Transcriptional and Post-Transcriptional Regulatory Mechanisms

The biosynthesis of validamycin is controlled primarily at the transcriptional level. The validamycin biosynthetic gene cluster (val or vld) in S. hygroscopicus contains genes organized into operons that are co-transcribed. nih.govcore.ac.uk For instance, the valA-valJ and valK-valN subclusters appear to be transcribed in opposite directions. nih.gov

Transcriptomic studies have shown that the expression of the validamycin gene cluster is significantly influenced by culture conditions. For example, in S. hygroscopicus 5008, validamycin production is thermo-regulated, with significantly higher transcription of the biosynthetic genes at 37°C compared to 30°C. nih.gov This upregulation is part of a broader metabolic shift that also affects primary metabolism, such as the synthesis and utilization of glutamate, the likely nitrogen donor for the transamination step. nih.gov

Role of Regulatory Genes and Signaling Molecules

Several regulatory proteins, both within and outside the biosynthetic gene cluster, modulate validamycin production.

Cluster-Situated Regulators: The val gene cluster contains putative regulatory genes, such as valP and valQ. nih.govgoogle.com ValP is proposed to be a phosphatase, suggesting a role for dephosphorylation in the regulatory network. nih.gov Another key regulator is a SARP-family transcriptional regulator (SHJG0322 in strain 5008), which has been confirmed to be a positive regulator of validamycin biosynthesis, with its own expression enhanced at the optimal production temperature of 37°C. nih.gov

Global Regulators: The production of validamycin is also integrated into the global regulatory networks of Streptomyces. The response regulator MtrA, a master regulator of antibiotic production in many Streptomyces species, has predicted binding sites within the validamycin gene cluster, suggesting it plays a role in its control. asm.org

Signaling Molecules (γ-Butyrolactones): Small, diffusible signaling molecules like γ-butyrolactones (GBLs) are known to control secondary metabolism and morphological differentiation in Streptomyces. The receptors for these molecules, often ArpA homologs, typically act as repressors. frontiersin.org In S. hygroscopicus 5008, deletion of GBL receptor homologs, shbR1 and shbR3, led to increased validamycin production. frontiersin.orgresearchgate.net This derepression is mediated through an AdpA homolog (adpA-H), which in turn activates the transcription of the validamycin biosynthetic genes. researchgate.net The addition of synthetic GBLs has also been shown to enhance validamycin A production, highlighting the importance of this signaling cascade. frontiersin.org

Table 2: Key Regulatory Elements in Validamycin Biosynthesis

Regulator/Molecule Type Proposed/Proven Role Organism (Example)
SARP-family regulator (SHJG0322) Pathway-specific positive regulator Activates transcription of the val gene cluster. nih.gov S. hygroscopicus 5008
ShbR1, ShbR3 γ-Butyrolactone receptors (repressors) Repress adpA-H transcription; deletion enhances validamycin production. researchgate.net S. hygroscopicus 5008
AdpA-H Global activator Activated upon derepression by ShbRs; positively regulates val gene transcription. researchgate.net S. hygroscopicus 5008
MtrA Global response regulator Predicted to bind to the val gene cluster, likely acting as a master regulator. asm.org S. hygroscopicus
ValP Cluster-situated regulator (phosphatase) Putative regulatory role via dephosphorylation. nih.gov S. hygroscopicus 5008

| ValQ | Cluster-situated regulator | Putative regulatory protein. nih.gov | S. hygroscopicus 5008 |

Mechanistic Elucidation of Validamycin B Action

Competitive Inhibition of Trehalase

The primary and most well-understood mechanism of Validamycin B is its role as a competitive inhibitor of trehalase. This inhibition is a direct consequence of its structural similarity to the enzyme's natural substrate, trehalose (B1683222).

Structural Analogy to Trehalose and Enzyme Binding Kinetics

Validamycin B's molecular architecture closely mimics that of trehalose, the disaccharide substrate for the enzyme trehalase. toku-e.com This structural similarity allows it to fit into the active site of the trehalase enzyme. By occupying the active site, Validamycin B prevents the binding of trehalose, thereby competitively inhibiting the enzyme's activity. toku-e.comfrontiersin.org This mode of action has been observed in various organisms, including fungi and insects. nih.goveje.cz The core of Validamycin B's structure includes validoxylamine B, which is composed of hydroxyvalidamine. jst.go.jp This structural feature is crucial for its inhibitory function.

Impact on Insect Trehalase Activity and Associated Physiological Processes

Similar to its effect in fungi, Validamycin B acts as a potent inhibitor of trehalase in various insect species. eje.cznih.gov Trehalose is the primary blood sugar in insects and is crucial for physiological processes such as flight, growth, and development. toku-e.comnih.gov Inhibition of trehalase by Validamycin B leads to an accumulation of trehalose and a reduction in glucose levels. nih.gov This disruption in energy supply can have significant consequences for the insect, affecting mobility, feeding, and development. nih.gov For example, in the oriental fruit fly, Bactrocera dorsalis, injection of validamycin led to decreased trehalase activity, accumulation of trehalose, and reduced glucose levels. nih.gov This ultimately resulted in high mortality and deformity rates. nih.gov Furthermore, studies on various termites have demonstrated that validamycin suppresses trehalase activity both in vitro and in vivo, leading to increased mortality. eje.czeje.cz

Broader Cellular and Molecular Impacts

Recent research has revealed that the effects of Validamycin B are not limited to trehalase inhibition. It also induces significant alterations in other essential cellular and molecular pathways.

Alterations in Ribosome Biogenesis and Protein Synthesis Pathways

Transcriptome analysis in fungi has shown that validamycin treatment leads to the downregulation of genes involved in ribosome biogenesis. nih.govresearchgate.net Ribosomes are the cellular machinery responsible for protein synthesis, and their proper assembly is critical for cell growth and function. biorxiv.orgub.edu In Rhizoctonia cerealis, validamycin treatment resulted in the significant downregulation of genes related to rRNA processing and maturation, ribosome self-assembly, and protein synthesis. nih.gov Specifically, the expression of numerous genes related to ribosome composition was inhibited. nih.gov This suggests that validamycin may disrupt the ribosome synthesis process by inhibiting key upstream signaling pathways that regulate ribosome formation and assembly, ultimately affecting protein translation and inhibiting fungal growth. nih.govmdpi.com

Effects on Chitin (B13524) Synthesis and Metabolism

Validamycin B, while primarily recognized for its role as a trehalase inhibitor, indirectly impacts chitin synthesis and metabolism in fungi. This effect is a downstream consequence of its primary mechanism of action, which disrupts the availability of glucose, a crucial precursor for chitin biosynthesis.

Chitin, a long-chain polymer of N-acetylglucosamine, is a vital structural component of the fungal cell wall, providing rigidity and protection. nih.gov The synthesis of chitin is an energy-intensive process that relies on a steady supply of glucose-derived precursors. nih.gov Validamycin B's inhibition of trehalase disrupts the hydrolysis of trehalose into glucose. toku-e.comoup.com Trehalose serves as a major storage carbohydrate in many fungi, and its breakdown by trehalase provides a ready source of glucose for various metabolic processes, including the synthesis of cell wall components. oup.comresearchgate.net

By limiting the glucose pool derived from trehalose, Validamycin B consequently affects the downstream pathways of chitin synthesis. researchgate.netnih.gov Research has shown that treatment with validamycin can lead to a downregulation of genes encoding key enzymes in the chitin synthesis pathway, such as chitin synthases. researchgate.net For instance, in Spodoptera frugiperda, validamycin treatment resulted in the downregulation of the mRNA expression of chitin synthase A and B genes. researchgate.net This disruption in the genetic regulation of chitin synthesis can lead to a weakened cell wall structure, rendering the fungus more susceptible to osmotic stress and other environmental insults.

The impact of Validamycin B on chitin metabolism extends beyond just synthesis. The dynamic balance between chitin synthesis and degradation, maintained by chitin synthases and chitinases respectively, is crucial for fungal growth, morphogenesis, and cell division. nih.gov Studies on Bactrocera dorsalis have indicated that validamycin injection not only affects chitin synthesis but also disrupts chitin degradation by affecting the expression of most BdChts (chitinase genes) and BdIDGFs (imaginal disc growth factors). researchgate.netnih.gov This dual effect on both the synthesis and breakdown of chitin can lead to significant developmental and morphological abnormalities. researchgate.netnih.gov

Table 1: Effects of Validamycin on Chitin Metabolism-Related Gene Expression

OrganismTreatmentAffected GenesObserved EffectReference
Spodoptera frugiperdaValidamycinChitin synthase A and BDownregulated mRNA expression researchgate.net
Bactrocera dorsalisValidamycin injectionKey genes in chitin synthesis pathwayDownregulated expression nih.gov
Bactrocera dorsalisValidamycin injectionMost BdChts (chitinases) and BdIDGFsSignificantly affected expression (disrupted degradation) researchgate.netnih.gov

Induction of Abnormal Hyphal Morphology in Fungi

A characteristic effect of Validamycin B and its more studied counterpart, Validamycin A, is the induction of abnormal hyphal morphology in susceptible fungi. jst.go.jpapsnet.org This morphological disruption is a direct visual manifestation of the biochemical and metabolic perturbations caused by the antibiotic. Instead of the typical apical extension and regular branching patterns, fungi treated with validamycins (B6595820) often exhibit excessive and irregular branching at the hyphal tips. jst.go.jp

This abnormal branching is thought to be a consequence of the disruption of normal cell wall synthesis and assembly at the growing hyphal apex. apsnet.org The hyphal tip is a site of intense metabolic activity, where new cell wall material is continuously synthesized and deposited to allow for polarized growth. The inhibition of trehalase by validamycins leads to a localized depletion of glucose, which is essential for the synthesis of chitin and other cell wall polysaccharides. oup.com This nutrient scarcity at the growing tip likely interferes with the coordinated processes of vesicle fusion, enzyme activity, and polymer deposition required for maintaining the structural integrity and directional growth of the hyphae.

In Rhizoctonia solani, a phytopathogenic fungus, treatment with validamycin leads to a characteristic "abnormal branching" at the hyphal tips. jst.go.jpapsnet.org This effect is so distinctive that it has been used as a bioassay for validamycin activity. jst.go.jp The hyphae may appear swollen, distorted, and exhibit a loss of apical dominance, resulting in a dense, tangled mycelial mass with reduced invasive capacity. mdpi.com This morphological alteration ultimately impairs the fungus's ability to colonize host tissues effectively. apsnet.org

Furthermore, studies on Fusarium graminearum have also reported abnormal branching of hyphae upon treatment with Validamycin A. nih.gov This suggests that the induction of aberrant hyphal morphology is a conserved response to validamycin treatment among susceptible fungal species. The inability to maintain normal hyphal extension and morphology is a critical factor in the fungistatic action of validamycins, as it directly impacts the pathogen's ability to grow and spread.

Table 2: Morphological Effects of Validamycin on Fungi

FungusObserved Morphological AbnormalityReference
Pellicularia sasakiiAbnormal branching at the tips of the hyphae jst.go.jp
Rhizoctonia solaniAbnormal branching of hyphae jst.go.jpapsnet.org
Fusarium graminearumAbnormal branching of hyphae nih.gov
Colletotrichum siamenseMycelial breakage, twisting, and deformation mdpi.com

Spectrum of Biological Activities and Target Organism Interactions

Antifungal Activities and Research Applications

The primary application of the validamycin complex in agriculture is as a fungicide. Its mode of action is centered on the inhibition of trehalase, an enzyme crucial for the hydrolysis of trehalose (B1683222) into glucose. nih.gov Trehalose is a key sugar for energy and structural components in many fungi. nih.gov By inhibiting its breakdown, validamycin disrupts the fungus's energy supply and physiological processes, leading to fungistatic rather than fungicidal effects. nih.gov

Validamycin is renowned for its high efficacy against plant diseases caused by Rhizoctonia species, which are members of the Basidiomycetes. jst.go.jp The discovery of the validamycin complex was driven by screening for agents to control sheath blight in rice, a disease caused by Pellicularia sasakii (a synonym of Rhizoctonia solani). nih.govjst.go.jp

Target OrganismObserved EffectReferences
Rhizoctonia solani (syn. Pellicularia sasakii)Causes abnormal branching of hyphal tips; controls sheath blight disease. nih.govjst.go.jp
Rhizoctonia cerealisSignificant inhibition of mycelial growth. nih.govresearchgate.net
Cucumber seedlingsControls damping-off disease. jst.go.jp

In contrast to its potent effect on Rhizoctonia, validamycin shows limited direct inhibitory activity on the mycelial growth of Fusarium species, such as Fusarium graminearum. nih.govresearchgate.net However, research has revealed a significant and distinct mechanism of action against this pathogen: the inhibition of mycotoxin production. researchgate.netresearchgate.net

Validamycin effectively suppresses the biosynthesis of deoxynivalenol (B1670258) (DON), a virulent trichothecene (B1219388) mycotoxin produced by F. graminearum that poses a serious threat to food safety. researchgate.netnih.govresearchgate.net The mechanism involves the inhibition of fungal trehalase, which leads to a reduction in the available glucose and pyruvate (B1213749)—essential precursors for the DON biosynthesis pathway. researchgate.netresearchgate.net While it may not kill the fungus directly, this reduction in toxin production is critical for controlling Fusarium head blight (FHB) and reducing DON contamination in grains. researchgate.net Furthermore, some studies show that Validamycin A can control tomato wilt caused by Fusarium oxysporum f. sp. lycopersici, not through direct antifungal action, but by inducing systemic acquired resistance (SAR) in the host plant. apsnet.orgjocms.org

Target OrganismObserved EffectMechanismReferences
Fusarium graminearumPoor inhibition of mycelial growth; strong inhibition of deoxynivalenol (DON) biosynthesis.Targets trehalase, reducing glucose and pyruvate precursors for DON synthesis. nih.govresearchgate.netresearchgate.net
Fusarium oxysporum f. sp. lycopersiciControls Fusarium wilt in tomato via foliar spray.Induces Systemic Acquired Resistance (SAR) in the host plant. apsnet.orgjocms.org

The efficacy of validamycin against other fungal pathogens is varied and often indirect.

Pellicularia sasakii : As a synonym for Rhizoctonia solani, this was the original target for which validamycin was developed and is highly effective. jst.go.jp

Botrytis cinerea : In-vivo antifungal activity against gray mold caused by B. cinerea has been described as low. However, studies have shown that pretreatment with Validamycin A can induce defense responses in Arabidopsis plants, providing approximately 55% control efficacy against B. cinerea infection by activating the plant's own defense pathways. apsnet.org

Fusarium oxysporum : As noted previously, control is achieved by inducing host plant resistance rather than direct fungicidal action. apsnet.org

Alternaria : Validamycin is used to manage tobacco brown spot, a disease caused by Alternaria alternata, where it effectively reduces the pathogen's relative abundance on leaves. nih.govnih.gov In-vitro studies on Alternaria solani, the cause of early blight in tomato, showed that a 3% validamycin solution resulted in a 36.88% inhibition of mycelial growth, an effect considered modest compared to other fungicides. biochemjournal.com

A defining characteristic of validamycin's activity is its differential efficacy between major fungal classes. It demonstrates potent, direct fungistatic effects against pathogenic Basidiomycetes, most notably Rhizoctonia species. jst.go.jpnih.gov

Conversely, its direct efficacy against many Ascomycetes is significantly lower. nih.gov For example, studies comparing its effect on R. cerealis (a basidiomycete) and F. graminearum (an ascomycete) show that much higher concentrations are needed to achieve any significant inhibition of Fusarium mycelial growth. nih.gov Similarly, research on the human pathogen Candida albicans, another ascomycete, found that while Validamycin A is a potent inhibitor of its trehalase, a very high concentration is required to achieve cell killing, limiting its clinical utility. researchgate.net The precise reasons for this strong differential activity are not fully elucidated but represent a key feature of its biological spectrum. jst.go.jp

Activity against Other Fungal Pathogens (e.g., Pellicularia sasakii, Botrytis cinerea, Fusarium oxysporum, Alternaria)

Insecticidal Potential and Entomological Research

Beyond its antifungal properties, validamycin is a well-documented inhibitor of insect trehalase, giving it significant insecticidal potential. nih.govresearchgate.net Trehalose is the primary blood sugar in most insects, and its hydrolysis by trehalase is vital for energy metabolism, particularly for processes like flight and chitin (B13524) synthesis. nih.gov Inhibition of this enzyme disrupts these critical physiological pathways, leading to developmental defects and mortality. nih.gov

Research has demonstrated the insecticidal effects of validamycin across several major insect orders. This activity makes it a subject of interest for developing novel, environmentally-friendly insecticides, as the trehalose synthesis pathway is absent in mammals. mdpi.com

Insect OrderSpecies ExampleObserved EffectsReferences
Coleoptera (Beetles)Sitophilus zeamais (Maize Weevil)Reduced trehalase activity, increased mortality, delayed development. apsnet.org
Tribolium castaneum (Red Flour Beetle)Reduced trehalase activity, dose-dependent mortality. apsnet.org
Lepidoptera (Moths, Butterflies)Spodoptera frugiperda (Fall Armyworm)Inhibition of trehalase, failure in molting, reduced survival rates. researchgate.net
Spodoptera litura (Tobacco Cutworm)Potent trehalase inhibition and high mortality.
Diptera (Flies)Bactrocera dorsalis (Oriental Fruit Fly)Inhibition of trehalase activity, trehalose accumulation, disrupted chitin metabolism, high mortality, and deformity. nih.govmdpi.com
Hemiptera (True Bugs)Laodelphax striatellus (Small Brown Planthopper)Enhanced insecticidal activity when co-applied with dsRNAs targeting trehalase genes. dntb.gov.ua

Impact on Insect Growth, Development, and Reproduction

Validamycin B, primarily by inhibiting the enzyme trehalase, significantly disrupts the normal life cycle of various insect species. Trehalose is a primary sugar in the hemolymph of insects, serving as a crucial energy source for numerous physiological processes. By impeding the breakdown of trehalose into glucose, validamycin interferes with energy metabolism, leading to a cascade of detrimental effects on insect growth, development, and reproduction. researchgate.net

Research has demonstrated that exposure to validamycin can lead to developmental abnormalities and increased mortality rates in several insect species. researchgate.netnih.gov For instance, in the fall armyworm, Spodoptera frugiperda, and the common cutworm, Spodoptera litura, validamycin treatment has been shown to inhibit larval growth and significantly reduce pupation rates. researchgate.netresearchgate.net Similarly, in the Asian citrus psyllid, Diaphorina citri, validamycin treatment resulted in increased mortality of adults, a lower pupation rate, and notable deformities in the emerged adults. nih.gov The oriental fruit fly, Bactrocera dorsalis, also experiences high mortality and deformity rates following validamycin injection, which disrupts both trehalose and chitin metabolism. nih.gov Studies on the maize weevil, Sitophilus zeamais, have shown that validamycin treatment leads to delayed development in a concentration-dependent manner. researchgate.net

The interference with trehalose metabolism directly impacts an insect's energy reserves, which are vital for processes like molting and metamorphosis. researchgate.net The resulting energy deficit can cause physiological impairments that hinder proper growth and development, ultimately affecting the reproductive success of the insect population. researchgate.net

Effects on Insect Behavior (e.g., Flying, Feeding)

The inhibition of trehalase by validamycin has profound consequences on insect behavior, particularly those activities that are highly energy-dependent, such as flight and feeding. researchgate.netresearchgate.net Trehalose is the primary fuel for insect flight muscles, and its insufficient hydrolysis due to validamycin action can severely impair an insect's ability to fly. researchgate.netresearchgate.net

Studies on the whitefly, Bemisia tabaci, have shown that treatment with validamycin inhibits both its flying and feeding abilities. researchgate.netresearchgate.net This is significant as the mobility of insect vectors is a key factor in the spread of plant diseases. By reducing flight capacity, validamycin can limit the dispersal of pests like the whitefly.

Interference with Insect-Mediated Plant Virus Transmission

A significant area of research has focused on the ability of validamycin to interfere with the transmission of plant viruses by insect vectors. researchgate.netresearchgate.net This interference is largely a consequence of its effects on the insect's physiology and behavior. The majority of plant viruses are transmitted by insect vectors, and the process involves complex interactions between the virus, the vector, and the host plant. nih.govmdpi.com

Research has specifically highlighted the role of validamycin in reducing the transmission of Tomato chlorosis virus (ToCV) by the whitefly Bemisia tabaci. researchgate.netresearchgate.net Studies have shown that trehalase activity is upregulated in B. tabaci when they feed on ToCV-infected plants. researchgate.net By treating the whiteflies with validamycin, researchers observed a decrease in trehalase activity, which in turn significantly reduced the efficiency of ToCV transmission. researchgate.netresearchgate.net This suggests that the proper functioning of trehalase is essential for the whitefly to effectively transmit the virus. researchgate.net The inhibition of flight and feeding behaviors by validamycin further contributes to the disruption of the virus transmission cycle. researchgate.netresearchgate.net

Induction of Host Resistance and Plant Immunity Studies

Beyond its direct effects on fungi and insects, validamycin has been shown to act as a plant activator, inducing host resistance and priming the plant's immune system against a broad spectrum of pathogens. apsnet.orgmdpi.comresearchgate.net

Activation of Plant Defense Responses (e.g., Reactive Oxygen Species bursts, Callose Deposition)

One of the key mechanisms by which validamycin enhances plant immunity is through the activation of fundamental defense responses. apsnet.orgapsnet.org Research has demonstrated that treatment with validamycin induces reactive oxygen species (ROS) bursts and callose deposition in various plant species, including Arabidopsis thaliana, rice, and wheat. apsnet.orgapsnet.org

ROS, such as hydrogen peroxide, act as signaling molecules in plant defense, triggering a cascade of downstream responses. apsnet.org Callose, a β-1,3-glucan polymer, is deposited at the site of pathogen attack, reinforcing the cell wall and acting as a physical barrier to prevent pathogen ingress. apsnet.orgapsnet.org Studies have shown that validamycin treatment leads to a significant increase in both ROS accumulation and callose deposition, indicating an activation of the plant's basal defense mechanisms. apsnet.orgapsnet.org

Role of Phytohormone Signaling Pathways (e.g., Salicylic (B10762653) Acid, Jasmonic Acid/Ethylene, Abscisic Acid, Auxin)

The induction of plant immunity by validamycin is mediated through the complex interplay of various phytohormone signaling pathways. apsnet.orgresearchgate.netfrontiersin.org Research has revealed that validamycin-induced resistance involves the salicylic acid (SA), jasmonic acid/ethylene (JA/ET), abscisic acid (ABA), and auxin signaling pathways. apsnet.orgresearchgate.netapsnet.org

The SA pathway is typically associated with resistance against biotrophic pathogens, while the JA/ET pathway is crucial for defense against necrotrophic pathogens and herbivorous insects. apsnet.orgfrontiersin.org Studies using mutant Arabidopsis plants have shown that validamycin-mediated resistance to the bacterium Pseudomonas syringae is dependent on the SA pathway. apsnet.orgapsnet.org Conversely, resistance to the necrotrophic fungus Botrytis cinerea was found to be dependent on both the JA/ET and SA signaling pathways, highlighting the broad-spectrum nature of the induced resistance. apsnet.orgapsnet.org

Transcriptome analysis has further confirmed that validamycin treatment regulates the expression of genes involved in these key hormone signaling pathways, indicating a comprehensive activation of the plant's defense network. apsnet.orgapsnet.org

Upregulation of Pathogenesis-Related (PR) Genes

A hallmark of induced plant resistance is the upregulation of pathogenesis-related (PR) genes, which encode proteins with antimicrobial activities. mdpi.comresearchgate.netapsnet.org Validamycin treatment has been shown to increase the expression of several PR genes in various plants. researchgate.netnih.gov

In wheat, for instance, validamycin application led to the increased expression of PR1, PR2, and PR5 genes, contributing to the plant's resistance against the fungal pathogen Fusarium graminearum. researchgate.netnih.gov Similarly, in tomato plants, foliar application of validamycin induced the expression of the SAR (systemic acquired resistance) marker genes P4 (PR-1), Tag (PR-2), and NP24 (PR-5). apsnet.org This upregulation of PR genes is a clear indicator that validamycin primes the plant for a more robust and rapid defense response upon subsequent pathogen attack. mdpi.com

Fermentation Process Optimization for Enhanced Yields

Optimizing the fermentation process is a cornerstone for improving the production of microbial secondary metabolites. For the validamycin complex, this involves fine-tuning culture conditions, implementing advanced fermentation strategies, and managing metabolic pathways to ensure a steady supply of essential building blocks.

Optimization of Culture Conditions (e.g., Temperature, Medium Composition)

The environment in which the producing microorganism grows is critical for antibiotic synthesis. Key parameters such as temperature and the composition of the culture medium have been shown to significantly influence validamycin yields.

Temperature: Fermentation temperature plays a crucial role in validamycin biosynthesis. Studies on Streptomyces hygroscopicus 5008 have shown that a higher temperature (37°C) leads to increased validamycin production compared to the temperature for normal growth (30°C). researchgate.netnih.govresearchgate.net This elevated temperature enhances the transcription of the validamycin biosynthetic genes. nih.gov Transcriptomic analysis revealed that at 37°C, the expression of 7.5% of the strain's coding sequences increased, including those for validamycin biosynthesis. nih.govresearchgate.net

Table 1: Impact of Culture Conditions on Validamycin Production
ParameterOrganismConditionObserved EffectReference
TemperatureS. hygroscopicus 5008Increase from 30°C to 37°CSignificantly increased transcription of validamycin biosynthetic genes and enhanced validamycin productivity. researchgate.netnih.gov
Carbon SourceS. hygroscopicus K2509Fed-batch addition of glucoseOvercame sugar limitation and maintained high productivity of Validamycin A. d-nb.info
Medium OptimizationStreptomyces sp.Response Surface Methodology (RSM) for medium componentsGeneral strategy to significantly increase metabolite production by identifying optimal concentrations and interactions of nutrients. mdpi.com

Application of Fermentation Strategies and Stimulator Addition

Beyond static optimization, dynamic fermentation strategies and the addition of specific stimulators can significantly boost production.

Fed-Batch Fermentation: A fed-batch strategy, where nutrients are supplied during the fermentation process, is effective in maintaining optimal conditions and prolonging the production phase. This method has been used to increase validamycin production by preventing the rapid depletion of the carbon source, which can limit biosynthesis. d-nb.infogoogle.com By feeding a rice meal hydrolysate, one study was able to prolong the fermentation period and increase the final validamycin titer from 16-18 g/L to over 25 g/L. google.com

Stimulator Addition: The addition of small molecules can stimulate the biosynthesis of secondary metabolites. For the validamycin complex, adding phenylalanine to the culture of S. hygroscopicus TL01 enhanced Validamycin A production by 60%. dokumen.pub The addition of 1,4-butyrolactone, a signaling molecule, to the same industrial strain also resulted in increased production of Validamycin A. dokumen.pub These strategies likely work by influencing precursor pathways or regulatory networks that govern antibiotic synthesis.

Precursor Supply and Metabolic Flux Control

The rate of validamycin biosynthesis is directly linked to the availability of its precursors. Metabolic engineering efforts have focused on increasing the intracellular pool of these essential building blocks. The known precursors for the validamycin core structure are sedoheptulose (B1238255) 7-phosphate and glutamate (B1630785). researchgate.netnih.govresearchgate.net

Pentose (B10789219) Phosphate (B84403) Pathway (PPP): Sedoheptulose 7-phosphate is a key intermediate of the PPP. Strategies to redirect carbon flux from glycolysis towards the PPP have been shown to increase validamycin production. researchgate.net Oxidant treatments, for example, can alter metabolic flux in favor of the PPP, making more precursors available for validamycin synthesis. researchgate.net

Glutamate Supply: Glutamate serves as the nitrogen source for the C7N aminocyclitol core. nih.gov At the optimal production temperature of 37°C, a glutamate dehydrogenase was found to be transcriptionally up-regulated in S. hygroscopicus 5008. nih.govresearchgate.net Gene replacement studies confirmed its involvement in validamycin production, highlighting the importance of efficient glutamate synthesis and utilization. nih.gov

UTP-Glucose Supply: The glucose moiety of validamycin is derived from UDP-glucose. Over-expression of the UDP-glucose pyrophosphorylase (UTP-glucose--1-phosphate uridylyltransferase) gene in S. hygroscopicus 5008 led to a significant increase in Validamycin A production. jst.go.jpjst.go.jp

Genetic Engineering and Synthetic Biology for Strain Improvement

Direct manipulation of the genetic material of producing strains offers a powerful and targeted approach to enhance antibiotic yields and create novel derivatives.

Gene Cloning, Expression, and Deletion Studies

Understanding the function of individual genes within the validamycin (val) biosynthetic gene cluster is essential for rational strain engineering. nih.govresearchgate.net

Gene Identification and Function: The gene responsible for the conversion of Validamycin A to Validamycin B has been identified as vldW. genome.jp This gene encodes an α-ketoglutarate/Fe(II)-dependent dioxygenase that hydroxylates Validamycin A at the 6'-position to form Validamycin B. genome.jp Inactivation of the vldW gene would therefore abolish the production of Validamycin B, which could, in turn, increase the final yield of Validamycin A. dokumen.pub

Gene Deletion for Enhanced Production: Deletion of regulatory genes can also lead to increased production. In S. hygroscopicus 5008, three pairs of γ-butyrolactone (GBL) receptor gene homologs were identified. researchgate.net Deleting two of these receptor genes, shbR1 and shbR3, individually led to increases in validamycin production. researchgate.netresearchgate.net A double deletion mutant (ΔshbR1/R3) showed a 55% increase in validamycin production in shake flasks. researchgate.net When this strategy was applied to a high-yielding industrial strain, the validamycin titer was enhanced by 26%, reaching 24 g/L. researchgate.net

Gene Cluster Amplification: Increasing the number of copies of the entire biosynthetic gene cluster can also boost production. By integrating a DNA amplification system, a recombinant S. hygroscopicus 5008 strain containing three to five copies of the val gene cluster was created. nih.govresearchgate.net This engineered strain showed a 34% enhancement in Validamycin A production. nih.govresearchgate.netfrontiersin.org

Table 2: Genetic Engineering Strategies for Validamycin Production
StrategyGene(s) TargetedOrganismOutcomeReference
HydroxylationvldWS. hygroscopicusThe VldW enzyme is responsible for the formation of Validamycin B from Validamycin A. genome.jp
Regulatory Gene DeletionshbR1, shbR3 (GBL receptor genes)S. hygroscopicus 5008Tandem deletion increased validamycin production by up to 55% in lab strains and 26% in industrial strains. researchgate.net
Gene Cluster AmplificationEntire val gene clusterS. hygroscopicus 5008Tandem amplification to 3-5 copies resulted in a 34% increase in Validamycin A production. nih.govresearchgate.net
Precursor Supply EngineeringUDP-glucose pyrophosphorylase geneS. hygroscopicus 5008Overexpression increased Validamycin A production. jst.go.jpjst.go.jp

Heterologous Expression Systems for Validamycin Production

Introducing the validamycin biosynthetic gene cluster into a different, more tractable host organism is a key strategy in synthetic biology. This can simplify production, enable easier genetic manipulation, and facilitate the production of specific intermediates or analogs.

Expression in Streptomyces lividans: The entire validamycin biosynthetic gene cluster from S. hygroscopicus has been successfully expressed in Streptomyces lividans, a model host organism known for its ability to express foreign secondary metabolite pathways. jst.go.jpcore.ac.uk This confirmed the function of the cloned gene cluster and demonstrated that S. lividans can serve as a platform for producing validamycins (B6595820). jst.go.jpjst.go.jpcore.ac.uk

Expression in E. coli: While producing the entire complex antibiotic in E. coli is challenging, this host is frequently used to express individual genes from the pathway for biochemical characterization. For example, the valA gene, which encodes the cyclase that performs the first committed step in the biosynthesis, was overexpressed in E. coli to confirm its function in converting D-sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone (B1265091). nih.govresearchgate.net This approach is crucial for dissecting the pathway step-by-step. Other research has explored using engineered E. coli to produce key intermediates like validoxylamine A through biotransformation of Validamycin A. jst.go.jp

Engineering for Targeted Production of Specific Validamycin Analogs

The targeted production of specific validamycin analogs, including validamycin B, through metabolic engineering has become an area of significant research. This approach leverages the understanding of the validamycin biosynthetic gene cluster to manipulate the genetic makeup of producing organisms, primarily Streptomyces hygroscopicus, to favor the synthesis of desired derivatives over the naturally predominant validamycin A. nih.govnih.gov

A key strategy involves the targeted inactivation or modification of genes within the validamycin biosynthetic cluster. For instance, the genes valE and valJ, found in the S. hygroscopicus subsp. jinggangensis 5008 strain, are homologous to α-ketoglutarate/Fe(II)-dependent dioxygenases and are believed to be involved in the hydroxylation of validamycin A to produce analogs like validamycin B. nih.gov By manipulating the expression of these genes, it is possible to alter the product profile of the fermentation process.

One notable success in producing a specific analog was the creation of a valN-inactivated mutant of S. hygroscopicus 5008. google.com The valN gene is responsible for the reduction of a C-5/C-6 double bond in a biosynthetic intermediate. google.com Inactivation of this gene led to the accumulation of two unsaturated analogs, 1,1′-bis-valienamine and validienamycin, demonstrating the feasibility of generating novel structures through targeted gene disruption. google.com While this specific example does not directly yield validamycin B, it underscores the principle of pathway engineering to produce specific, non-native analogs.

Furthermore, the heterologous expression of parts of the validamycin gene cluster in other host organisms, such as E. coli or other Streptomyces species, offers another avenue for producing specific analogs. nih.govgoogle.com This approach can circumvent the complex regulatory networks of the native producer and potentially simplify the product spectrum, making the isolation of a specific analog more straightforward. isomerase.co.uk For example, the heterologous expression of a minimal set of eight genes from the validamycin cluster was sufficient to produce validoxylamine A in S. lividans 1326. nih.gov This platform could be further engineered by introducing specific tailoring enzymes, such as the hydroxylase responsible for validamycin B formation, to achieve targeted production.

The table below summarizes key genes in the validamycin biosynthetic cluster and their potential roles in generating analog diversity.

GeneProposed FunctionPotential Impact of Engineering on Analog Production
valE, valJα-ketoglutarate/Fe(II)-dependent dioxygenasesOverexpression could increase the yield of hydroxylated analogs like validamycin B. nih.gov
vldWα-ketoglutarate/Fe(II)-dependent dioxygenaseConfirmed to catalyze the regioselective hydroxylation of validamycin A to validamycin B. nih.govebi.ac.uk Engineering its expression is a direct route to controlling validamycin B levels.
valNReductaseInactivation leads to the production of unsaturated analogs like 1,1′-bis-valienamine and validienamycin. google.com
valGGlycosyltransferaseInactivation results in the accumulation of the precursor validoxylamine A. nih.govnih.gov Can be used to produce other glycosylated analogs by providing alternative sugar donors. nih.gov
valBSugar nucleotidyltransferaseEssential for validamycin biosynthesis; its characterization aids in developing chemoenzymatic synthesis tools. rsc.orgnih.gov

Enzymatic Biotransformation and Chemoenzymatic Synthesis of Validamycin B and Derivatives

Enzymatic biotransformation and chemoenzymatic synthesis represent powerful and highly specific methods for the production of validamycin B and other derivatives. These techniques utilize isolated enzymes or whole-cell biocatalysts to perform specific chemical modifications on a precursor molecule, offering advantages in terms of selectivity and milder reaction conditions compared to traditional chemical synthesis.

A pivotal discovery in this area was the identification and characterization of the enzyme responsible for converting validamycin A into validamycin B. Research has shown that VldW, an α-ketoglutarate/Fe(II)-dependent dioxygenase from S. hygroscopicus subsp. limoneus, regioselectively hydroxylates validamycin A at the C-4' position of the validamine (B1683471) moiety to produce validamycin B. nih.govebi.ac.uk This enzyme was expressed in E. coli, and in vitro assays confirmed its ability to catalyze this specific biotransformation in the presence of its co-substrates, α-ketoglutarate and Fe(II). nih.gov This finding provides a direct enzymatic route to validamycin B from the more abundant validamycin A.

The glycosyltransferase ValG, which attaches a glucose molecule to validoxylamine A to form validamycin A, has also been a subject of study for generating derivatives. nih.govnih.gov While its natural substrate is UDP-glucose, research has demonstrated that ValG can accept alternative sugar donors. For example, when UDP-galactose was supplied as the sugar donor, ValG catalyzed the synthesis of 4″-epi-validamycin A, a novel analog. nih.gov This flexibility highlights the potential of ValG in a chemoenzymatic approach, where chemically synthesized sugar donors can be enzymatically attached to the validoxylamine A core to create a library of new derivatives.

Chemoenzymatic strategies also extend to the synthesis of the core building blocks of validamycins. For instance, the enzyme ValB, a sugar nucleotidyltransferase, has been characterized for its role in activating a carbasugar phosphate intermediate. rsc.orgnih.gov Understanding its substrate specificity and mechanism facilitates the development of new tools for the chemoenzymatic synthesis of various carbohydrate mimetics, which could then be incorporated into novel validamycin-like structures. rsc.orgnih.gov Similarly, engineered aminotransferases, such as a variant of WecE from E. coli, have been used to create a simplified shunt pathway for the synthesis of valienamine (B15573), a key precursor for many validamycin derivatives. sjtu.edu.cn

The following table details some of the key enzymes involved in the biotransformation and chemoenzymatic synthesis of validamycin B and its derivatives.

EnzymeTypeSubstrate(s)Product(s)Application
VldWα-ketoglutarate/Fe(II)-dependent dioxygenaseValidamycin A, α-ketoglutarate, Fe(II)Validamycin BDirect enzymatic synthesis of validamycin B from validamycin A. nih.govebi.ac.uk
ValGGlycosyltransferaseValidoxylamine A, UDP-glucoseValidamycin ACan be used with alternative sugar donors (e.g., UDP-galactose) to produce novel glycosylated analogs like 4″-epi-validamycin A. nih.gov
ValBSugar nucleotidyltransferaseValienol 1-phosphate, NTPs (e.g., ATP, GTP)Nucleotidyl diphosphate (B83284) derivativesDevelopment of chemoenzymatic tools for synthesizing carbohydrate mimetics. rsc.orgnih.gov
WecE (engineered)AminotransferaseValienone (B1250258)ValienamineSimplified biosynthetic pathway for a key precursor of validamycin derivatives. sjtu.edu.cn

Compound Names Mentioned

Analytical and Detection Methodologies in Validamycin B Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Validamycin B, enabling its separation from a complex mixture of related compounds produced during fermentation. Various chromatographic methods have been adapted and optimized for this purpose.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of validamycins (B6595820). Due to the polar nature of Validamycin B and its lack of a strong chromophore, its detection can be challenging. To overcome this, several strategies are employed.

Ion-pair reversed-phase HPLC is a common approach. This method introduces an ion-pairing reagent, such as heptafluoro-n-butyric acid, into the mobile phase to enhance the retention of the highly polar validamycin molecules on a nonpolar stationary phase like a C18 column. obrnutafaza.hr Detection is often achieved using a Photodiode Array (PDA) detector, typically at a low wavelength of around 195 nm. ppqs.gov.in Another approach involves Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for separating highly polar compounds. obrnutafaza.hr

A developed HPLC-MS/MS method utilized a ReproSil 100 C18 column with 0.1% formic acid as a mobile phase additive for the simultaneous determination of kasugamycin (B1663007) and validamycin-A, demonstrating the versatility of reversed-phase columns for these polar compounds. rsc.org

Table 1: HPLC Methods for Validamycin Analysis

Technique Column Mobile Phase Detector Application
Ion-Pair Reversed-Phase HPLC TSKgel ODS-100V, 3µm, 2.0mm ID x 15cm A: 5mM heptafluoro-n-butyric acid in water; B: acetonitrile (B52724) (gradient) Mass Spectrometry (MS) Analysis of aminoglycoside antibiotics obrnutafaza.hr
Reversed-Phase HPLC C18 (250 mm x 4.6 mm i.d. x 5 µm) A: Acetonitrile; B: 1-Hexane sulfonic acid with Milli-Q Water PDA (195 nm) Determination of Validamycin content ppqs.gov.in
HILIC --- --- MS Analysis of kasugamycin and validamycin in tea leaves obrnutafaza.hr
Reversed-Phase HPLC ReproSil 100 C18 0.1% formic acid MS/MS Simultaneous analysis of kasugamycin and validamycin-A rsc.org

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For enhanced sensitivity and selectivity, particularly in complex matrices like food and environmental samples, Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. This technique offers low limits of detection and quantification.

A common approach involves extracting samples with a solution like 0.2% formic acid, followed by purification using solid-phase extraction (SPE) with cartridges such as hydrophilic-lipophilic balance (HLB) and mixed-mode cation-exchange (MCX). acs.orgnih.gov Chromatographic separation is often achieved on columns like the BEH Amide or Shim-pack velox C18, using a gradient elution with mobile phases typically consisting of acetonitrile and an acidic aqueous solution (e.g., 0.1% formic acid). acs.orgnih.gov The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, and quantification is performed using multiple reaction monitoring (MRM). nih.govshimadzu.com

Table 2: UHPLC-MS/MS Methods for Validamycin Analysis

Sample Type Extraction Method Purification Column Mobile Phase Detection Mode
Plant-derived foods 0.2% formic acid solution HLB and MCX SPE BEH Amide (100 mm × 2.1 mm, 1.7 μm) Gradient with 0.1% formic acid solution and 0.1% formic acid in acetonitrile ESI+ MRM acs.org
Rat plasma Acetonitrile protein precipitation --- Shim-pack velox C18 (2.1× 50 mm, 2.7 μM) Gradient with 0.1% formic acid-water and methanol ESI+ MRM nih.gov
Rice plants Methanol/water (9:1, v/v) Dispersive SPE with various sorbents BEH HILIC, HSS T3, or BEH C18 --- ESI+ MRM researchgate.net

Ion-Exchange Chromatography for Validamycin Complex Analysis

Ion-exchange chromatography is a powerful technique for separating the components of the validamycin complex based on their net charge. bio-rad.com This method utilizes a stationary phase with charged functional groups that interact with the oppositely charged analyte molecules. shodexhplc.com For the separation of validamycins, which are basic compounds, a cation-exchange resin is typically used. nih.gov For instance, Dowex 50Wx8 (H+ form) has been successfully employed to isolate validamycin components from fermentation broths. nih.gov The separation is achieved by carefully controlling the pH and ionic strength of the eluent, allowing for the differential elution of the various validamycin analogues. This technique is particularly useful for preparative scale separations to obtain pure samples of individual components like Validamycin B for further structural and biological studies.

Gas Chromatography with Pre-column Derivatization

Gas chromatography (GC) is another analytical tool that can be used for validamycin analysis. However, due to the low volatility of validamycins, a pre-column derivatization step is necessary to convert them into more volatile compounds. google.com A common derivatizing agent is N,O-bis(trimethylsilyl)acetamide (BSA), which silylates the hydroxyl and amino groups of the validamycin molecule. researchgate.netresearchgate.net The resulting trimethylsilyl (B98337) derivatives are then analyzed by GC, typically with a flame ionization detector (FID). researchgate.net This method has been successfully applied to determine validamycin A residues in soil. researchgate.netresearchgate.net

Spectroscopic and Structural Elucidation Methods

The definitive identification and structural elucidation of Validamycin B rely on a combination of spectroscopic techniques. Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing polar and thermally labile compounds like validamycins, often providing the protonated molecular ion [M+H]+. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is indispensable for determining the detailed chemical structure. rsc.org 1H NMR provides information about the number and environment of protons, while 13C NMR reveals the carbon skeleton of the molecule. acs.org Advanced NMR techniques, such as DEPT-135, can distinguish between CH, CH2, and CH3 groups, further aiding in the structural assignment. nih.gov The complete synthesis of validamycin B has been confirmed through the identification of its dodeca-O-acetate derivative by 1H NMR spectroscopy. rsc.orgrsc.org The elucidation of the structures of new validamycin-related metabolites, such as 1,1′-bis-valienamine and validienamycin, has also been achieved through a combination of 1D and 2D NMR spectroscopy and mass spectrometry. nih.gov

Advanced Omics Approaches in Mechanistic Studies

To understand the biological mechanisms of action and the biosynthetic pathways of validamycins, advanced "omics" technologies are increasingly being employed. These approaches provide a global view of the molecular changes occurring within an organism in response to or during the production of these compounds.

Metabolomics, the large-scale study of small molecules (metabolites), has been used to investigate the effects of validamycin on the metabolism of target organisms. mdpi.com For example, NMR-based metabolomic analysis has shown that validamycin exposure can significantly inhibit glycolysis and the citrate (B86180) cycle in insects. researchgate.net Widely targeted metabolomics, which combines the advantages of both targeted and untargeted approaches, can identify and quantify a broad range of metabolites, providing insights into perturbed metabolic pathways. mdpi.com For instance, metabolomic profiling has been used to identify metabolites and pathways in wheat involved in acarbose (B1664774) and validamycin biosynthesis. frontiersin.org

Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the study of the entire complement of proteins, are also powerful tools. preprints.org These techniques can reveal how validamycin affects gene expression and protein synthesis in target organisms, helping to identify the molecular targets and signaling pathways involved in its mode of action. nih.govdntb.gov.ua Functional analysis of the validamycin biosynthetic gene cluster has been achieved through sequencing, gene inactivation, and heterologous expression, which has helped to elucidate the roles of specific genes in the production of validamycin A and its precursors. nih.gov These omics approaches, often used in combination, provide a comprehensive understanding of the complex biological interactions of Validamycin B. preprints.orgfrontiersin.org

Table 3: Compound Names Mentioned in the Article

Compound Name
Validamycin A
Validamycin B
Validamycin C
Validamycin D
Validamycin E
Validamycin F
Validamycin G
Validoxylamine A
Validoxylamine B
Valiolamine
Validamine (B1683471)
Valienamine (B15573)
Kasugamycin
Ningnanmycin
Polyoxin B
Heptafluoro-n-butyric acid
N,O-bis(trimethylsilyl)acetamide
1,1′-bis-valienamine
Validienamycin

Transcriptomic Analysis of Host-Pathogen Interactions

Transcriptomic analysis, particularly through RNA sequencing (RNA-Seq), has been instrumental in elucidating the molecular dialogue between hosts and pathogens upon exposure to validamycin. scienceasia.org These studies provide a global view of gene expression changes, revealing the compound's impact on cellular pathways. While specific transcriptomic studies focusing exclusively on Validamycin B are not extensively documented, research on Validamycin A and the validamycin complex offers significant insights into its mechanism of action beyond simple trehalase inhibition.

In studies involving the pathogenic fungus Rhizoctonia cerealis, the causative agent of sharp eyespot in cereals, treatment with validamycin led to significant changes in the fungal transcriptome. jst.go.jpmdpi.com Key findings indicated that validamycin treatment downregulated genes associated with crucial cellular functions. jst.go.jp Analysis using the Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway revealed that the Mitogen-Activated Protein Kinase (MAPK) signaling pathway was notably affected. jst.go.jp Furthermore, a significant decrease in ribosome synthesis and assembly was observed, impacting protein translation, transport, and metabolism. jst.go.jpmdpi.com For instance, in R. cerealis, six trehalase genes were identified, and while enzymatic activity was significantly reduced by validamycin, only the expression of gene Rc17406 was substantially downregulated, suggesting it may be a primary target. jst.go.jpmdpi.com

Similarly, transcriptomic analysis of Colletotrichum siamense, a pathogen causing Camellia anthracnose, showed that co-administration of Validamycin A with Bacillus velezensis resulted in 2,188 differentially expressed genes (DEGs), with 1,310 upregulated and 878 downregulated. nih.gov This combined treatment was found to affect the pathogen's metabolism and redox processes, leading to apoptosis. nih.gov

Table 1: Summary of Transcriptomic Findings for Validamycin A on Fungal Pathogens

PathogenKey FindingsAffected PathwaysNumber of DEGsReference
Rhizoctonia cerealisDownregulation of genes for metabolic processes, ribosome biogenesis, and pathogenicity. Downregulation of trehalase gene Rc17406.MAPK signaling, Ribosome synthesis and assemblyNot specified jst.go.jpmdpi.com
Colletotrichum siamense (in combination with B. velezensis)Affects metabolism and redox processes, induces apoptosis.Glycolysis/Gluconeogenesis2,188 (1,310 up, 878 down) nih.gov

Metabolomic Profiling in Response to Validamycin B

Metabolomics provides a snapshot of the small-molecule metabolites within an organism, offering direct insight into its physiological state. mdpi.com This methodology has been applied to understand the biochemical response of organisms to validamycin, although specific studies on Validamycin B are limited. The research has largely centered on the effects of Validamycin A or the producing organism itself.

In the context of the validamycin-producing organism, Streptomyces hygroscopicus 5008, metabolomic analysis has been coupled with genomic and transcriptomic data to understand the biosynthesis of validamycin. nih.gov These multi-omics approaches revealed that at an elevated temperature of 37°C, which enhances validamycin production, there is an efficient synthesis and utilization of intracellular glutamate (B1630785), identifying it as the nitrogen source for biosynthesis. nih.gov Furthermore, untargeted metabolomic profiling in wheat has identified the "acarbose and validamycin biosynthesis" pathway as being significantly enriched under certain conditions, highlighting the interplay of this pathway in plant metabolism. nih.gov

Table 2: Examples of Metabolomic Analysis in Validamycin-Related Research

Organism/SystemMethodologyKey Metabolites/Pathways AffectedReference
Tobacco Phyllosphere MicrobiomeBiolog ECO MicroplateReduced metabolism of various carbon sources, including 2-hydroxy benzoic acid and D-xylose. frontiersin.org
Streptomyces hygroscopicus 5008Genomic, Transcriptomic, and Metabolomic AnalysisIncreased synthesis and utilization of Glutamate as a nitrogen source for validamycin biosynthesis. nih.gov
Spring-Cultivated WheatWidely Untargeted Metabolomic Profiling (UHPLC-MS/MS)Acarbose and validamycin biosynthesis pathway identified as significantly enriched. nih.gov

Bioassay Methods for Biological Activity Assessment

Bioassays are fundamental for determining the biological activity and potency of compounds like Validamycin B. slu.se These assays can be conducted in vitro (in a controlled laboratory setting) or in vivo (in a living organism) and are designed to measure a specific biological response. nih.gov

Early research on validamycins established that both Validamycin A and Validamycin B show no direct antimicrobial activity on agar (B569324) media against a range of bacteria, yeasts, and fungi in standard growth inhibition tests. jst.go.jp However, they induce a distinct morphological change in the hyphae of the phytopathogen Pellicularia sasakii (Rhizoctonia solani), causing abnormal branching at the hyphal tips. jst.go.jp This effect itself serves as a unique bioassay for their specific mode of action.

Common bioassay methods used to evaluate the efficacy of antifungal agents like Validamycin B include:

Mycelial Growth Rate Inhibition: This standard method involves measuring the radial growth of a fungal colony on a culture medium amended with the test compound. While less effective for showing direct inhibition by validamycins, it is used as a baseline. For instance, a 0.5 μg/mL concentration of validamycin on a PDA plate was shown to inhibit R. cerealis. mdpi.com

Agar Diffusion Method (Cylinder-Plate Method): This technique involves placing cylinders containing the test substance onto an agar plate seeded with a target microorganism. The diameter of the inhibition zone around the cylinder correlates with the compound's activity. This method has been established for the quantitative determination of validamycin. nih.govnih.gov

In Vivo Potted Plant Tests: The ultimate test of an agricultural fungicide's effectiveness is its performance in a whole-plant system. Bioassays using potted plants, such as rice seedlings for sheath blight or cucumber seedlings for damping-off, have been crucial in demonstrating the protective effects of both Validamycin A and B under greenhouse conditions. jst.go.jp

Enzyme Inhibition Assays: Since the primary target of validamycin is trehalase, a direct bioassay involves measuring the inhibition of this enzyme's activity. The 3,5-dinitrosalicylic acid method can be used to quantify the amount of glucose produced from trehalose (B1683222) breakdown, thereby measuring trehalase activity and its inhibition by validamycin. mdpi.com

Table 3: Bioassay Methods for Assessing Validamycin B Activity

Bioassay MethodPrincipleOrganism/SystemApplicationReference
Hyphal Morphology AssayObservation of abnormal branching at hyphal tips.Rhizoctonia solani (Pellicularia sasakii)Qualitative assessment of specific validamycin activity. jst.go.jp
Agar Diffusion (Cylinder-Plate)Measurement of inhibition zones on a seeded agar plate.Various FungiQuantitative determination of antifungal potency. nih.gov
Potted Plant TestAssessment of disease control on infected live plants.Rice (Sheath Blight), Cucumber (Damping-off)Evaluation of in vivo efficacy and protective action. jst.go.jp
Trehalase Activity AssayBiochemical measurement of enzyme inhibition.Fungal cell extracts (e.g., from R. cerealis)Direct quantification of the primary mechanism of action. mdpi.com

Ecological and Environmental Research Perspectives

Microbial Degradation and Biotransformation in Environmental Systems

While extensive studies detail the microbial degradation of Validamycin A, research on Validamycin B primarily focuses on its formation from Validamycin A through biotransformation.

Microorganisms capable of degrading the parent compound, Validamycin A, have been identified, which provides insight into the types of microbial communities that could potentially metabolize related structures like Validamycin B. These microorganisms are typically found in soil environments where the fungicide is applied.

Key microorganisms identified for their ability to transform or degrade validamycins (B6595820) include:

Bacteria: Species from the genera Pseudomonas, Flavobacterium, and Stenotrophomonas are known to degrade Validamycin A. scispace.com For instance, Pseudomonas denitrificans can decompose Validamycin A. scispace.com

Fungi and Yeasts: Various yeasts and fungi, such as those from the genera Endomycopsis and Candida, can hydrolyze different forms of validamycin. scispace.com

Some microorganisms may utilize validamycin as a carbon and energy source, suggesting its biodegradability in the soil ecosystem. nih.gov

The biotransformation of Validamycin A into Validamycin B is a specific, enzyme-catalyzed hydroxylation reaction. Research has pinpointed the enzyme responsible for this conversion.

Formation of Validamycin B: The enzyme responsible for converting Validamycin A to Validamycin B is an α-ketoglutarate/Fe(II)-dependent dioxygenase named VldW . researchgate.netnih.gov This enzyme was identified in Streptomyces hygroscopicus subsp. limoneus, the bacterium that produces the validamycin complex. nih.govenzyme-database.orggenome.jp The VldW enzyme regioselectively hydroxylates Validamycin A at the C-6′ position to form Validamycin B. nih.gov This discovery provides a clear biochemical pathway for the formation of Validamycin B and suggests that inactivating the vldW gene could be a strategy to increase the yield of Validamycin A during fermentation. researchgate.netnih.gov

The reaction is as follows: Validamycin A + 2-oxoglutarate + O₂ → Validamycin B + succinate (B1194679) + CO₂ enzyme-database.org

While this is a biosynthetic step within the producing organism, it represents the primary characterized enzymatic process involving Validamycin B. Degradation pathways specific to Validamycin B in environmental systems have not been extensively documented. However, studies on Validamycin A show that degradation often begins with the cleavage of the glycosidic bond. scispace.com

Characterization of Validamycin-Degrading Microorganisms

Effects on Non-Target Microorganisms and Community Dynamics

The application of fungicides can alter the delicate balance of microbial ecosystems. Studies on "validamycin" provide critical insights into these effects, particularly in the phyllosphere (the surface of plant leaves) and the broader soil environment.

Recent research investigated the effects of a validamycin formulation on the microbial communities of tobacco leaves. nih.gov The study revealed significant, though often transient, impacts on both fungal and bacterial populations.

After the application of validamycin, several changes were observed:

Community Structure: The microbial community structure of both asymptomatic (symptom-free) and symptomatic leaves was altered, with a more pronounced effect on asymptomatic leaves. nih.gov

Fungal Diversity: In asymptomatic leaves, the diversity of the fungal community increased significantly following application. nih.gov

Bacterial Dynamics: The abundance and diversity of bacteria in both types of leaves initially increased before decreasing over time. nih.gov

Specific Genera: The treatment effectively reduced the relative abundance of the target pathogen Alternaria as well as non-target genera like Cladosporium, Kosakonia, and Sphingomonas. Conversely, the relative abundance of Thanatephorus, Pseudomonas, and Massilia increased. nih.gov

These findings suggest that validamycin can shift the competitive dynamics within the phyllosphere, suppressing some microbes while allowing others to thrive. nih.gov

Table 1: Effect of Validamycin Application on the Relative Abundance of Key Microbial Genera in the Tobacco Phyllosphere

Data sourced from Guo et al., 2024. nih.gov

The influence of validamycin extends to the soil, where it can affect key enzymatic activities that are crucial for nutrient cycling.

A study on validamycin-treated soils revealed complex, dose-dependent effects on enzyme activity:

Catalase Activity: High concentrations of validamycin caused a significant, but temporary, decrease in soil catalase activity. nih.gov

Urease Activity: The effect on urease was biphasic. An initial inhibition was followed by a stimulation of activity, suggesting that some soil microbes capable of producing urease might use validamycin as a carbon source, leading to a temporary increase in their biomass and enzyme production. nih.govresearchgate.netekb.egcu.edu.tr

Acid Phosphatase Activity: Only the highest tested dose of validamycin stimulated acid phosphatase activity, which is important for phosphorus cycling. nih.govglobalsciencebooks.info

Table 2: Summary of Validamycin's Effect on Soil Enzyme Activities

Data sourced from Qian et al., 2007. nih.gov

Synergistic Strategies and Integrated Pest Management Research

Combination with Chemical Fungicides for Enhanced Control

The combination of Validamycin with conventional chemical fungicides is a key area of investigation. This approach seeks to leverage different modes of action to achieve a more potent and durable antifungal effect, particularly against challenging pathogens.

Triazole fungicides are a major class of chemical pesticides used in agriculture. Research has demonstrated that combining Validamycin with certain triazoles results in a synergistic enhancement of disease control. Field trials have shown that applying Validamycin with the triazole fungicide metconazole (B41703) increased the control of Fusarium head blight (FHB) and reduced the contamination of deoxynivalenol (B1670258) (DON), a mycotoxin produced by the fungus. researchgate.netacs.org

A patented fungicidal composition highlights this synergy, combining Validamycin with a strobilurin-based compound and a triazole such as hexaconazole, propiconazole, or difenoconazole, to provide an enhanced fungicidal action. google.com Another commercial formulation combines Validamycin with difenoconazole, a triazole that works by inhibiting ergosterol (B1671047) biosynthesis in fungal cells, thereby disrupting cell membrane integrity. orangeprotection.com.pk The addition of Validamycin, which impedes fungal growth through a different mechanism, creates a dual-action product with robust, broad-spectrum activity. orangeprotection.com.pk Studies investigating the molecular basis for this synergy found that mutants of Fusarium graminearum lacking the trehalase gene (the target of Validamycin) were more sensitive to the triazole fungicide tebuconazole. nih.gov

Combination StudiedTarget Pathogen/DiseaseObserved Synergistic OutcomeReference(s)
Validamycin + MetconazoleFusarium graminearum / Fusarium Head Blight (FHB)Increased FHB control and reduced DON contamination in grains. researchgate.net
Validamycin + DifenoconazoleBroad-spectrum fungal diseasesEnhanced defense through dual modes of action (ergosterol biosynthesis and cell wall synthesis inhibition). orangeprotection.com.pk
Validamycin + TebuconazoleFusarium graminearumMutants lacking the Validamycin target gene showed increased sensitivity to tebuconazole. nih.gov
Validamycin + (Hexaconazole, Propiconazole, etc.)Fungal pathogensPatented composition for enhanced, synergistic fungicidal action. google.com

Demethylation inhibitor (DMI) fungicides, which include the triazoles, function by blocking sterol biosynthesis, a critical process for fungal cell membrane integrity. nih.govresearchgate.net Research has uncovered a clear synergistic relationship when Validamycin A (VMA), the primary component of commercial Validamycin, is used with DMI fungicides against Fusarium graminearum. researchgate.netresearchgate.netnih.gov

The mechanism behind this synergy is multifaceted. VMA inhibits the neutral trehalase enzyme (FgNTH) in the fungus. researchgate.netnih.gov This inhibition not only disrupts energy metabolism but also makes the fungus more susceptible to DMIs. researchgate.netnih.gov Strains of F. graminearum deficient in the FgNTH gene were found to be significantly more sensitive to DMI fungicides. researchgate.netnih.gov Further investigation revealed that FgNTH interacts with and regulates the expression of the FgCYP51 genes, which encode the very enzymes targeted by DMI fungicides. researchgate.netnih.gov By applying VMA, the expression of FgCYP51A and FgCYP51B is decreased, effectively weakening the pathogen's primary defense against DMIs and leading to a synergistic effect. researchgate.net This allows for more effective disease control, as VMA both inhibits the production of the mycotoxin DON and enhances the efficacy of the DMI fungicide. researchgate.netnih.gov

ComponentTarget/MechanismEffect of CombinationReference(s)
Validamycin A (VMA) Inhibits neutral trehalase (FgNTH).Reduces the interaction between FgNTH and FgPK, inhibiting DON biosynthesis. researchgate.netnih.gov
DMI Fungicides Inhibit sterol 14α-demethylase enzymes (CYP51s).Block ergosterol biosynthesis, disrupting fungal cell membranes. researchgate.netresearchgate.net
VMA + DMI Fungicides FgNTH and FgCYP51sVMA's inhibition of FgNTH leads to decreased expression of FgCYP51A and FgCYP51B, making the fungus more sensitive to DMIs. researchgate.netnih.gov

Synergistic Effects with Triazole Fungicides

Co-Application with Biological Control Agents

Integrating Validamycin with biological control agents (BCAs) represents a promising frontier in sustainable agriculture. This strategy combines the targeted action of a biochemical like Validamycin with the multifaceted, self-propagating activity of beneficial microorganisms.

Studies have demonstrated a significant synergistic effect when Validamycin A (VMA) is co-administered with microbial pesticides like Bacillus velezensis. One such study focused on controlling anthracnose in Camellia oleifera, a disease caused by the fungus Colletotrichum siamense. mdpi.comnih.gov

In laboratory assays, the combined application of VMA and the fermentation filtrate of B. velezensis strain TCS001 resulted in a substantially higher inhibition of fungal growth than when either agent was used alone. mdpi.comnih.gov The combined treatment increased the antifungal efficacy by 65.62% compared to VMA alone and 18.83% compared to the bacterial agent alone. nih.gov This enhanced effect was also observed in field conditions, where the combination treatment effectively controlled the disease and led to the deformation of the pathogen, causing a loss of pathogenicity. nih.gov This provides direct evidence for the synergistic potential of combining low-toxicity chemical agents with microbial pesticides for improved disease management. mdpi.comnih.gov

TreatmentFungal Inhibition Rate (%)Enhancement over Individual AgentsReference(s)
Validamycin A (VMA) alone21.92%N/A mdpi.com
Bacillus velezensis TCS001 alone68.71%N/A mdpi.com
VMA + B. velezensis TCS001>87% (calculated)+65.62% vs. VMA; +18.83% vs. TCS001 nih.gov

The synergistic effects observed from combining Validamycin with biocontrol agents stem from multiple, complementary mechanisms of action that target the pathogen while also bolstering plant defenses. researchgate.net

One key mechanism is the induction of the plant's own immune system. Validamycin A has been shown to induce broad-spectrum disease resistance in plants by activating defense signaling pathways, including the salicylic (B10762653) acid (SA) and jasmonic acid/ethylene (JA/ET) pathways. mdpi.comapsnet.org This leads to physiological responses in the plant, such as reactive oxygen species (ROS) bursts and callose deposition, which help to fend off pathogens. apsnet.org When combined with a biocontrol agent like B. velezensis, which also induces plant resistance, the effect is amplified, leading to a more robust and rapid immune response. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the established biosynthetic pathways of Validamycin B in Streptomyces species, and what experimental approaches are critical for confirming these pathways in novel strains?

  • Methodological Answer : To elucidate biosynthetic pathways, combine gene cluster analysis (via whole-genome sequencing) with metabolite profiling (LC-MS/MS) to correlate gene expression with intermediate production. Use gene knockout or CRISPR-Cas9 editing to disrupt candidate genes (e.g., valA, valK) and assess metabolite depletion . For novel strains, perform comparative transcriptomics under varying culture conditions (e.g., temperature shifts) to identify thermo-regulated biosynthetic genes .

Q. How can researchers structurally characterize Validamycin B using advanced spectroscopic and chromatographic techniques?

  • Methodological Answer : Employ high-resolution mass spectrometry (HR-MS) for molecular weight determination and nuclear magnetic resonance (NMR) (1H, 13C, 2D-COSY) to resolve stereochemistry. Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to separate enantiomers. Document purity (>95%) via analytical HPLC and confirm stability under storage conditions (e.g., -80°C, desiccated) .

Q. What criteria should guide the selection of in vitro assays to evaluate Validamycin B’s enzymatic inhibition properties?

  • Methodological Answer : Prioritize assays aligned with the compound’s hypothesized mechanism (e.g., α-glucosidase inhibition). Use enzyme kinetics (Michaelis-Menten plots) to determine IC50 values and validate specificity via negative controls (e.g., unrelated enzymes). Include replicates (n≥3) to assess reproducibility and account for solvent interference (e.g., DMSO <1% v/v) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Validamycin B across different experimental models?

  • Methodological Answer : Conduct meta-analysis of existing studies to identify confounding variables (e.g., assay pH, enzyme isoforms). Replicate experiments under standardized conditions and perform dose-response validation in parallel models (e.g., microbial vs. mammalian cells). Use confocal microscopy or fluorescence tagging to verify target engagement in living systems .

Q. What molecular dynamics (MD) simulation parameters are optimal for studying Validamycin B’s interaction with target enzymes, and how should variance in principal component analysis (PCA) be interpreted?

  • Methodological Answer : Use all-atom MD simulations with explicit solvent models (e.g., TIP3P water) and a 2-fs time step. Apply PCA to trajectory data to identify dominant motion modes (e.g., hinge movements in binding pockets). If PC1 accounts for >50% variance (indicative of robust conformational sampling), prioritize it for free-energy calculations (e.g., MM-PBSA) .

Q. How do transcriptional regulators in Streptomyces hygroscopicus influence Validamycin B production under varying thermal conditions, and what transcriptomic approaches are essential for identifying key regulatory genes?

  • Methodological Answer : Perform RNA-seq at 30°C (non-producing) vs. 37°C (producing) to identify differentially expressed genes (DEGs). Focus on SARP-family regulators and glutamate metabolism genes. Validate candidates via chromatin immunoprecipitation (ChIP-seq) and overexpression/knockout experiments. Monitor intracellular glutamate levels via HPLC to link nitrogen metabolism to yield .

Q. What statistical frameworks are recommended for validating the reproducibility of Validamycin B’s biosynthesis in engineered microbial systems?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize fermentation parameters (e.g., pH, aeration). Use multivariate regression to model yield against variables. For reproducibility, include ≥3 biological replicates per condition and report confidence intervals (95% CI). Pre-register protocols to minimize bias .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., in vitro enzyme assays + in silico docking). Consult domain experts to assess plausibility of alternative interpretations .
  • Experimental Design : Align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Use PICO frameworks to define population (e.g., microbial strains), interventions (e.g., gene edits), and outcomes (e.g., yield) .
  • Ethical Reporting : Disclose all chemical sources, batch numbers, and purity levels to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.